4-Iododibenzofuran

Overview

Description

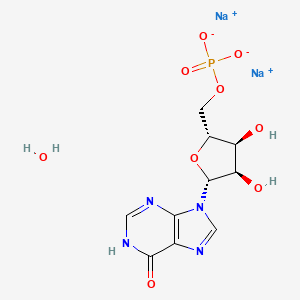

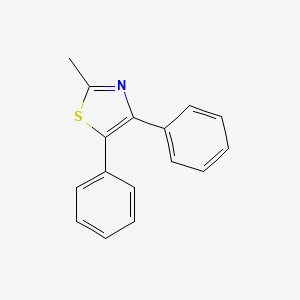

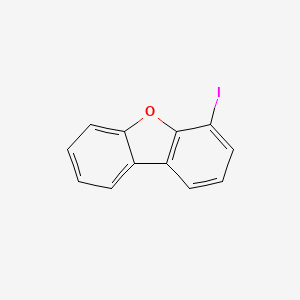

4-Iododibenzofuran is a synthetic organic chemical compound . It has a molecular formula of C12H7IO and an average mass of 294.088 Da .

Molecular Structure Analysis

The molecular structure of 4-Iododibenzofuran consists of 12 carbon atoms, 7 hydrogen atoms, and 1 iodine atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

4-Iododibenzofuran is a solid at 20 degrees Celsius . It has a molecular weight of 294.09 . More detailed physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications

Fluorescence Cell Imaging

The compound’s derivatives have been explored for their potential in fluorescence cell imaging. Specifically, they can serve as fluorescent probes for imaging lipid droplets in cancer cells, which are important for cancer diagnosis and prognosis . The high lipophilicity and specific staining properties make these derivatives valuable tools in oncological research.

Material Science

In material science, 4-Iododibenzofuran is used as a building block for small molecule semiconductor materials. Its molecular structure contributes to the development of materials with desirable electronic properties for use in various applications, including sensors and photovoltaic devices .

Photophysical Characterization

The photophysical properties of 4-Iododibenzofuran derivatives are extensively studied to understand their behavior in different solvents. This research is fundamental for designing compounds with tailored absorption and emission properties for advanced optical applications .

Synthesis of Complex Molecules

4-Iododibenzofuran: serves as a precursor in the synthesis of complex organic molecules. Its iodine atom can undergo various cross-coupling reactions, enabling the creation of a wide range of structurally diverse compounds for pharmaceuticals and agrochemicals .

Chemical Education and Research

Due to its interesting chemical and physical properties, 4-Iododibenzofuran is often used in academic settings for teaching and research purposes. It provides a practical example of heterocyclic compounds and their applications in real-world scenarios .

Safety and Regulations Research

The safety profile and regulatory status of 4-Iododibenzofuran are subjects of ongoing research. Understanding its toxicity, hazards, and safe handling procedures is essential for its use in both laboratory and industrial environments .

Patent and Literature Analysis

4-Iododibenzofuran: is frequently mentioned in patents and scientific literature, reflecting its importance in current scientific advancements. Researchers analyze this data to identify trends and potential areas for future development .

Mechanism of Action

Target of Action

It’s structurally related to benzofuran, which has been reported to interact with lysozyme in enterobacteria phage t4 .

Mode of Action

Benzofuran and its derivatives are known to interact with their targets through various mechanisms .

Biochemical Pathways

For instance, 4-hydroxybenzoate (4-HBA), a benzofuran derivative, is hydroxylated by 4-HBA 3-hydroxylase (PobA) to yield protocatechuate (PCA), which is further metabolized via the PCA branches of the β-ketoadipate pathway .

properties

IUPAC Name |

4-iododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEYZYYNAMWIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332493 | |

| Record name | 4-Iododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iododibenzofuran | |

CAS RN |

65344-26-5 | |

| Record name | 4-Iododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.